molecular formula C6H7ClN2S B3310084 4-(Chloromethyl)-2-(methylthio)pyrimidine CAS No. 944902-34-5

4-(Chloromethyl)-2-(methylthio)pyrimidine

Cat. No. B3310084
CAS RN: 944902-34-5
M. Wt: 174.65 g/mol
InChI Key: LGQWXVFWJYLQFT-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(methylthio)pyrimidine, also known as CMMP, is a heterocyclic organic compound that belongs to the pyrimidine family. This compound has gained significant attention in the scientific community due to its potential applications in various research fields. CMMP is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(methylthio)pyrimidine is not fully understood. However, it is believed that 4-(Chloromethyl)-2-(methylthio)pyrimidine acts as an alkylating agent, which can modify DNA and RNA molecules. This modification can lead to the inhibition of DNA replication and transcription, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Chloromethyl)-2-(methylthio)pyrimidine are not well studied. However, some studies have suggested that 4-(Chloromethyl)-2-(methylthio)pyrimidine can cause DNA damage and induce apoptosis in cancer cells. 4-(Chloromethyl)-2-(methylthio)pyrimidine has also been shown to have antiviral activity against certain viruses.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(Chloromethyl)-2-(methylthio)pyrimidine in lab experiments include its easy synthesis, high purity, and potential applications in various research fields. However, the limitations of using 4-(Chloromethyl)-2-(methylthio)pyrimidine include its toxicity, which can pose a risk to researchers, and its potential to cause DNA damage, which can lead to false results in experiments.

Future Directions

There are several future directions for the research on 4-(Chloromethyl)-2-(methylthio)pyrimidine. One direction is to study the mechanism of action of 4-(Chloromethyl)-2-(methylthio)pyrimidine in more detail. Another direction is to explore the potential applications of 4-(Chloromethyl)-2-(methylthio)pyrimidine in the treatment of viral infections and cancer. Additionally, the development of safer and more efficient synthesis methods for 4-(Chloromethyl)-2-(methylthio)pyrimidine can also be a future direction.

Scientific Research Applications

4-(Chloromethyl)-2-(methylthio)pyrimidine has shown promising results in various scientific research applications. It is widely used in the synthesis of pharmaceuticals and agrochemicals. 4-(Chloromethyl)-2-(methylthio)pyrimidine is also used as a precursor in the synthesis of nucleoside analogs, which have potential applications in the treatment of viral infections and cancer.

properties

IUPAC Name

4-(chloromethyl)-2-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQWXVFWJYLQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271017
Record name 4-(Chloromethyl)-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(methylthio)pyrimidine

CAS RN

944902-34-5
Record name 4-(Chloromethyl)-2-(methylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944902-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 13.69 g of [2-(methylthio)pyrimidin-4-yl]methanol obtained in stage a) in 250 mL of dichloromethane are added dropwise 7.67 mL of thionyl chloride, followed by 3.91 mL of N,N-dimethylformamide. The reaction mixture is stirred at room temperature for 15 hours and concentrated under reduced pressure. The residue is taken up in diisopropyl ether and the solid formed is filtered off and dried to give 10.28 g of 4-(chloromethyl)-2-(methylthio)pyrimidine, the characteristics of which are as follows:
Quantity
13.69 g
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7.67 mL
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250 mL
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3.91 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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